molecular formula C11H15FN4O2 B4142249 4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline CAS No. 82759-10-2

4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline

Cat. No. B4142249
CAS RN: 82759-10-2
M. Wt: 254.26 g/mol
InChI Key: IQGRLFTWIPYMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline is a useful research compound. Its molecular formula is C11H15FN4O2 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline is 254.11790390 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82759-10-2

Product Name

4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitroaniline

Molecular Formula

C11H15FN4O2

Molecular Weight

254.26 g/mol

IUPAC Name

4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C11H15FN4O2/c1-14-2-4-15(5-3-14)10-7-9(13)11(16(17)18)6-8(10)12/h6-7H,2-5,13H2,1H3

InChI Key

IQGRLFTWIPYMON-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The acetamide (25.0 g, 0.085 mol) (obtained in step 1 above) was dissolved in methanol (160 mL) and 6 M NaOH solution (42 nL) was added dropwise at ca 30° C. and stirred for 6 h. The mixture was cooled in an ice bath and water (300 mL) was added dropwise. The resultant precipitate was collected by filtration and dried to yield 2-nitro-4-fluoro-5-(4-methylpiperazin-1-yl)aniline (16.0 g, 75%) as a brown solid. mp 154-155° C.; IR (KBr) 3383, 1247 cm-1 ; 1H NMR (CDCl3 ) δ 2.32 (s, 3H, CH3), 2.54 (t, J=5.0 Hz, 4H, N(CH2)2), 3.24 (t, J=4.6 Hz, 4H, N(CH2)2, 6.02 (d, J=7.5 Hz, 1H), 6.12 (brs, 2H, NH2), 7.74 (d, J=14.0 Hz, 1H); Mass (m/z) 254 (M+.).
Name
acetamide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
42 nL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

36.2 g of sodium bicarbonate and 28.7 mL of N-methylhomopiperazine are added to a solution of 15 g of 4,5-difluoro-2-nitroaniline in 120 mL of anhydrous DMF. The reaction medium is heated to 80° C. using an oil bath for 2H30. The reaction medium is cooled to ambient temperature, then poured into 500 mL of water. The mixture is cooled using an ice bath and stirred, and precipitation occurs. The precipitate is filtered through sintered glass. The yellow solid is rinsed with water. The solid is dried in an oven at 40° C. 21.2 g of 4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenylamine are obtained in the form of a yellow solid. 1H NMR (300 MHz, DMSO-d6, δ in ppm): 2.22 (s, 3H); 2.45 (m, 4H); 3.17 (m, 4H); 6.42 (d, J=8.0 Hz, 1H); 7.34 (broad s, 2H); 7.63 (d, J=14.5 Hz, 1H). EI mass spectrum: m/z=254: M+. (base peak)—m/z=239: (M−CH3)+—m/z=234: (M−HF)+.−m/z=183: (M−C4H9N)+—m/z=70: C4H8N+—m/z=43: C2H5N+.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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